
N-benzyl-2-hydroxy-N-2-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-hydroxy-N-2-pyridinylbenzamide, also known as JNJ-26481585, is a small molecule inhibitor that targets the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is an epigenetic modifier that plays a crucial role in the regulation of gene expression by removing methyl groups from histone proteins. Inhibition of LSD1 has been shown to have potential therapeutic benefits in various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
N-benzyl-2-hydroxy-N-2-pyridinylbenzamide inhibits LSD1 by binding to its active site and preventing the removal of methyl groups from histone proteins. This leads to the accumulation of methylated histones, which alters the chromatin structure and gene expression patterns. The downstream effects of LSD1 inhibition are context-dependent and vary depending on the disease and cell type.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the accumulation of methylated histones, changes in gene expression patterns, and induction of apoptosis in cancer cells. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta pathology and improve cognitive function. In schizophrenia, this compound has been shown to reduce dopamine hyperactivity and improve behavioral deficits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has several advantages for lab experiments, including its high potency and selectivity for LSD1, which allows for precise modulation of LSD1 activity. However, this compound has several limitations, including its poor solubility in aqueous solutions and potential off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the development and application of N-benzyl-2-hydroxy-N-2-pyridinylbenzamide, including:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Development of more potent and selective LSD1 inhibitors with improved pharmacokinetic properties.
3. Investigation of the downstream effects of LSD1 inhibition in different cell types and disease contexts.
4. Clinical evaluation of this compound in cancer, Alzheimer's disease, and schizophrenia.
5. Combination therapy with this compound and other epigenetic modifiers or chemotherapeutic agents to enhance therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-benzyl-2-hydroxy-N-2-pyridinylbenzamide involves several steps, starting with the reaction of 2-hydroxybenzaldehyde with benzylamine to form N-benzyl-2-hydroxybenzamide. This intermediate is then reacted with 2-bromopyridine to yield this compound. The final product is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-benzyl-2-hydroxy-N-2-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer, LSD1 is overexpressed in several tumor types and plays a crucial role in tumor growth and metastasis. Inhibition of LSD1 by this compound has been shown to have antitumor effects in preclinical models of several cancer types, including acute myeloid leukemia, small cell lung cancer, and neuroblastoma.
In Alzheimer's disease, LSD1 has been implicated in the pathogenesis of the disease by regulating the expression of genes involved in neuronal function and survival. Inhibition of LSD1 by this compound has been shown to improve cognitive function and reduce amyloid-beta pathology in preclinical models of Alzheimer's disease.
In schizophrenia, LSD1 has been shown to regulate the expression of genes involved in synaptic plasticity and neuronal activity. Inhibition of LSD1 by this compound has been shown to improve behavioral deficits and reduce dopamine hyperactivity in preclinical models of schizophrenia.
Propiedades
IUPAC Name |
N-benzyl-2-hydroxy-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-17-11-5-4-10-16(17)19(23)21(18-12-6-7-13-20-18)14-15-8-2-1-3-9-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSIXGDBQUUECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

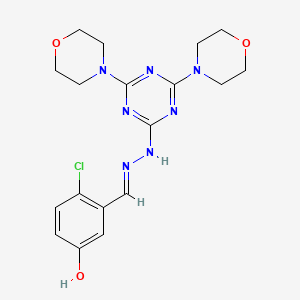
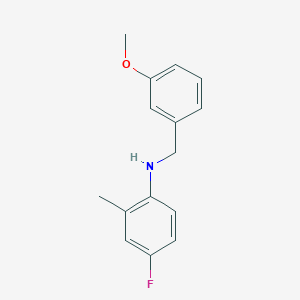

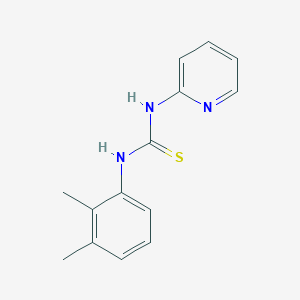
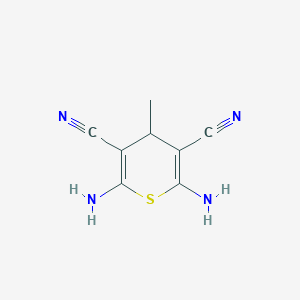
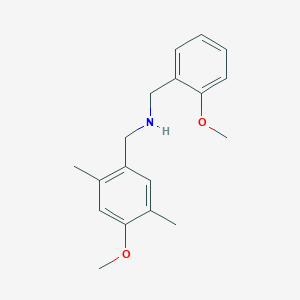
![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)
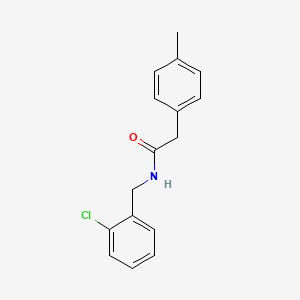
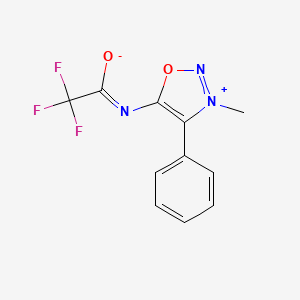

![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)

![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)